tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate is a complex organic compound that features a tert-butyl group, a fluoropyridine moiety, and a piperidinyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidinyl Intermediate: This involves the reaction of piperidine with a suitable carbonyl compound to form the piperidinyl intermediate.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced through a nucleophilic substitution reaction, where the piperidinyl intermediate reacts with 2-fluoropyridine-3-carbonyl chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidinyl carbamate structure can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]carbamate
- Tert-butyl N-[1-(2-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate
Uniqueness
Tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate in drug development.
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)19-11-6-9-20(10-7-11)14(21)12-5-4-8-18-13(12)17/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUQLOCGBPDTTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(N=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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